molecular formula C11H14ClNO2 B8033237 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL

3-Chloro-2-(cyclohexyloxy)pyridin-4-OL

Cat. No.: B8033237
M. Wt: 227.69 g/mol
InChI Key: VBJXVDQKXCFJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(cyclohexyloxy)pyridin-4-OL is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a chlorine atom, a cyclohexyloxy group, and a hydroxyl group attached to the pyridine ring. It is primarily used in research and industrial applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL typically involves the reaction of 3-chloropyridine with cyclohexanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the cyclohexanol, followed by nucleophilic substitution on the 3-chloropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(cyclohexyloxy)pyridin-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 3-chloro-2-(cyclohexyloxy)pyridin-4-one.

    Reduction: Formation of 3-chloro-2-(cyclohexyloxy)pyridine.

    Substitution: Formation of 3-azido-2-(cyclohexyloxy)pyridin-4-OL or 3-thio-2-(cyclohexyloxy)pyridin-4-OL.

Scientific Research Applications

3-Chloro-2-(cyclohexyloxy)pyridin-4-OL is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(cyclohexyloxy)pyridin-4-OL involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-(methoxy)pyridin-4-OL: Similar structure but with a methoxy group instead of a cyclohexyloxy group.

    3-Chloro-2-(ethoxy)pyridin-4-OL: Similar structure but with an ethoxy group instead of a cyclohexyloxy group.

    3-Chloro-2-(phenoxy)pyridin-4-OL: Similar structure but with a phenoxy group instead of a cyclohexyloxy group.

Uniqueness

3-Chloro-2-(cyclohexyloxy)pyridin-4-OL is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

3-chloro-2-cyclohexyloxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-10-9(14)6-7-13-11(10)15-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJXVDQKXCFJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C(=O)C=CN2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.